molecular formula C11H14N2O3 B5136448 N-(2-ethoxyphenyl)-N'-methylethanediamide

N-(2-ethoxyphenyl)-N'-methylethanediamide

Cat. No.: B5136448
M. Wt: 222.24 g/mol
InChI Key: VZOIECVBZPPKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-methylethanediamide, commonly known as EPM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPM is a member of the family of compounds known as amides, which are widely used in the pharmaceutical industry for their ability to act as a molecular scaffold for drug design.

Mechanism of Action

The mechanism of action of EPM is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. EPM has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and addiction. EPM has also been shown to modulate the activity of certain ion channels, which are involved in the transmission of electrical signals in the body.
Biochemical and Physiological Effects:
EPM has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, EPM has been shown to reduce pain perception, improve memory, and reduce the symptoms of addiction. EPM has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using EPM in lab experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the receptor's function and developing new drugs that target the receptor. However, one of the limitations of using EPM in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on EPM. One area of interest is the development of new drugs that target the sigma-1 receptor using EPM as a molecular scaffold. Another area of interest is the study of EPM's effects on other receptors and signaling pathways in the body. Additionally, there is interest in exploring the potential therapeutic applications of EPM in the treatment of various diseases, including pain, addiction, and neurodegenerative disorders.
Conclusion:
In conclusion, EPM is a valuable tool for scientific research due to its ability to act as a ligand for various receptors, including the sigma-1 receptor. EPM has a variety of potential applications in the study of pain, addiction, and other physiological processes. While there are some limitations to using EPM in lab experiments, its high affinity for the sigma-1 receptor makes it a valuable tool for drug discovery and development. Future research on EPM may lead to the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

The synthesis of EPM involves the reaction of 2-ethoxyaniline with N-methyl-1,2-ethanediamine in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 98-100°C. The yield of the synthesis process is typically around 70-80%.

Scientific Research Applications

EPM has been widely used in scientific research due to its ability to act as a ligand for various receptors. One of the primary applications of EPM is in the study of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and addiction. EPM has been shown to have a high affinity for the sigma-1 receptor, making it a valuable tool for studying the receptor's function.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-16-9-7-5-4-6-8(9)13-11(15)10(14)12-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOIECVBZPPKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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